molecular formula C23H27FN6O B2987213 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide CAS No. 1251680-45-1

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B2987213
CAS No.: 1251680-45-1
M. Wt: 422.508
InChI Key: SZAZJDTTXFMPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide is a heterocyclic small molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 4-position. A piperidine-4-carboxamide group is appended via a pyrimidin-2-yl linkage, with an additional N-[1-(4-fluorophenyl)ethyl] substituent (Figure 1).

Properties

IUPAC Name

1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN6O/c1-15-14-16(2)30(28-15)21-8-11-25-23(27-21)29-12-9-19(10-13-29)22(31)26-17(3)18-4-6-20(24)7-5-18/h4-8,11,14,17,19H,9-10,12-13H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAZJDTTXFMPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC=C2)N3CCC(CC3)C(=O)NC(C)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of the pyrazole ring, followed by the construction of the pyrimidine ring, and finally, the attachment of the piperidine moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations[4][4].

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Scientific Research Applications

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing core structural features, focusing on substituent variations, molecular properties, and inferred pharmacological implications.

Structural Analogues with Pyrazolylpyrimidine Cores

Table 1: Pyrazolylpyrimidine Derivatives
Compound Name/ID Core Structure Substituents/Modifications Molecular Weight Key Features Reference
Target Compound Pyrimidine + pyrazole 4-Fluorophenyl-ethyl, piperidine carboxamide Not reported Fluorine substitution, ethyl linker
N-4-(4-Chloro-3,5-dimethylpyrazolyl)phenylcarboxamide Pyrazolo[3,4-b]pyridine + pyrazole 4-Chloro-3,5-dimethylphenyl, ethyl group Not reported Chlorine substituent, pyridine core
N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide Pyrimidine + imidazole Imidazole, dimethylpyrazole ethyl 394.5 Heterocyclic diversity

Key Observations :

  • Fluorine’s electronegativity also influences binding interactions with aromatic residues in target proteins.
  • Heterocyclic Diversity : Replacement of pyrimidine with imidazole () introduces hydrogen-bonding capabilities, which could alter target selectivity .

Piperidine Carboxamide Derivatives

Table 2: Piperidine Carboxamide Analogs
Compound Name/ID Core Structure Substituents/Modifications Molecular Weight Key Features Reference
Target Compound Piperidine carboxamide Pyrazolylpyrimidine, 4-fluorophenyl ethyl Not reported Dual heterocyclic motifs
1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine Benzimidazole + piperidine 4-Methoxyphenethyl, fluorophenyl methyl Not reported Methoxy group, benzimidazole core
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Pyrazole + fluorophenyl Ethyl ester, fluorophenyl Not reported Ester functionality

Key Observations :

  • Bioisosteric Replacements : The benzimidazole core in may mimic the piperidine carboxamide’s hydrogen-bonding profile, suggesting overlapping target affinities (e.g., kinases or proteases) .
  • Functional Group Impact : The ester group in reduces metabolic stability compared to the carboxamide in the target compound, which is critical for oral bioavailability .

Computational Similarity and Bioactivity Correlation

Quantitative structure-activity relationship (QSAR) studies using Tanimoto and Dice similarity indices () reveal that the target compound shares >70% structural similarity with pyrazolylpyrimidine derivatives in Table 1. Hierarchical clustering () further supports that such analogs cluster into groups with correlated bioactivity profiles, particularly in kinase inhibition and apoptosis modulation .

Biological Activity

The compound 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N6OC_{23}H_{28}N_6O, with a molecular weight of approximately 404.51 g/mol. The structure features a piperidine ring, a pyrimidine moiety, and a pyrazole substituent, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC23H28N6O
Molecular Weight404.51 g/mol
LogP2.9571
Polar Surface Area59.211 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells.

In one study, derivatives similar to this compound demonstrated IC50 values ranging from 5.16 μg/mL to 20.00 μg/mL , indicating potent activity against cancer cells while showing minimal toxicity towards normal human cells .

The primary mechanism attributed to the biological activity of this compound involves the inhibition of specific kinases involved in cancer progression. For instance, the compound is believed to selectively inhibit the Insulin-like Growth Factor 1 Receptor (IGF-1R) , which plays a crucial role in tumor growth and survival .

Case Study 1: IGF-1R Inhibition

A pivotal study by Degorce et al. (2016) explored the development of pyrazole-based inhibitors targeting IGF-1R. The findings revealed that modifications to the pyrazole and pyrimidine moieties significantly enhanced the potency and selectivity of these inhibitors, suggesting that similar structural features in our compound could lead to effective therapeutic agents against cancers driven by IGF-1R signaling .

Case Study 2: Cytotoxicity Assessment

In another investigation assessing the cytotoxic effects of related compounds, several derivatives exhibited IC50 values under 10 μg/mL against HepG2 cells. The study concluded that structural variations in the pyrazole ring could lead to improved anticancer efficacy without compromising safety profiles .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) and purification techniques. For example, cyclocondensation methods used for pyrazole-4-carboxylic acid derivatives (e.g., ethyl acetoacetate with DMF-DMA and phenylhydrazine) can be adapted, ensuring controlled stoichiometry and inert atmospheres . Post-synthesis purification via recrystallization or preparative HPLC (using protocols akin to those for fluorophenyl-piperidine analogs) enhances purity . Monitoring intermediates with LC-MS or 1^1H NMR ensures regioselectivity, particularly for the pyrazole-pyrimidine core .

Q. Which analytical techniques are most effective for confirming the three-dimensional structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) refined using SHELXL is the gold standard for 3D structural confirmation . Complementary techniques include:
  • High-resolution 1^1H/13^{13}C NMR to verify substituent positions (e.g., distinguishing pyrazole C-3/C-5 methyl groups).
  • Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.
  • IR spectroscopy to confirm carboxamide and aromatic C-F bonds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the biological relevance of the pyrazole-pyrimidine core?

  • Methodological Answer : SAR studies should systematically modify substituents (e.g., replacing 4-fluorophenyl with other halophenyl groups or altering piperidine carboxamide substituents) and assess biological activity. For example:
  • In vitro assays : Measure binding affinity (e.g., kinase inhibition via fluorescence polarization) and cytotoxicity (MTT assays).
  • Comparative analysis : Benchmark against analogs like N,4-bis(2-fluorophenyl)piperazine derivatives to identify critical pharmacophores .
  • Computational docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases), prioritizing modifications that enhance binding energy .

Q. What strategies resolve contradictions between computational binding predictions and experimental IC50_{50} values?

  • Methodological Answer :
  • Orthogonal validation : Combine surface plasmon resonance (SPR) for kinetic binding data with enzymatic assays (e.g., ADP-Glo™ kinase assays) to cross-validate IC50_{50} .
  • Purity verification : Use HPLC (>98% purity) to exclude impurities as confounding factors .
  • Force field refinement : Adjust docking parameters (e.g., solvation models in GROMACS) to better reflect experimental conditions .

Q. How can in silico methods predict the binding mode of this compound with potential targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock or Schrödinger Suite to dock the compound into crystal structures of target proteins (e.g., PDB entries for kinases). Prioritize poses with hydrogen bonds to the pyrimidine N-1 and carboxamide carbonyl .
  • Molecular dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in explicit solvent models (e.g., TIP3P water) to assess conformational flexibility .
  • Free energy calculations : Apply MM-GBSA to rank binding affinities of analogs .

Q. What experimental approaches characterize the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to pH 1–9 buffers (37°C, 24–72 hrs) and analyze degradation products via LC-MS .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Plasma stability : Incubate with human plasma (37°C, 1–6 hrs) and quantify intact compound via UPLC .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP concentration in kinase assays).
  • Meta-analysis : Compare data with structurally related compounds (e.g., pyrazolo[3,4-b]pyridine derivatives) to identify trends .
  • Crystallographic validation : If available, use target-ligand co-crystal structures to verify binding poses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.